molecular formula C8H7IN2O B1325016 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 913983-33-2

3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325016
CAS No.: 913983-33-2
M. Wt: 274.06 g/mol
InChI Key: FKIMIWSUCKEXLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a member of the pyrrolopyridine family, characterized by its unique fused ring structure that combines both pyrrole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

The molecular formula of this compound is C₉H₈N₂O, with a molecular weight of approximately 188.17 g/mol. The presence of the iodine atom and methoxy group significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various signaling pathways associated with cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling cascades that contribute to tumor growth and metastasis.

Biological Activities

Research has indicated that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7) and mouse breast cancer cells (4T1). The compound induces apoptosis and inhibits migration and invasion in these cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. In vitro assays demonstrated that it could modulate inflammatory responses, suggesting a role in treating inflammatory diseases .

Study 1: FGFR Inhibition

In a recent study, derivatives of 1H-pyrrolo[2,3-b]pyridine were synthesized and tested for their inhibitory effects on FGFRs. Among these derivatives, this compound demonstrated significant potency against FGFR1 with an IC₅₀ value in the nanomolar range. This study highlighted its potential as a lead compound for further development in cancer therapy .

Study 2: Antimycobacterial Activity

While primarily focused on cancer biology, some investigations have also explored the broader biological activities of pyrrolopyridine derivatives. For instance, certain analogs exhibited antimycobacterial activity against Mycobacterium tuberculosis, showcasing the versatility of this compound class beyond oncology .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

CompoundBiological ActivityIC₅₀ (nM)
This compound FGFR inhibition; anticancer<100
4h derivative FGFR inhibition; anticancer7 (FGFR1)
Pyrrolo[3,4-c]pyridine derivatives Analgesic; antidiabetic; anticancerVaries (up to 160 µM)

Properties

IUPAC Name

3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIMIWSUCKEXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640133
Record name 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913983-33-2
Record name 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913983-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (14, 300 mg, 2.0 mmol) in 30 mL of dichloromethane under nitrogen, iodine monochloride (3 mL, 1.0 M in dichloromethane, 3.0 mmol) was added at −40° C. The reaction was stirred to room temperature, then quenched with 10 mL of 1 M aqueous sodium thiosulfate pentahydrate. The layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layers were combined and washed with water, brine, then dried over sodium sulfate, decolored with activated carbon, filtered and the filtrate concentrated under vacuum. The resulting solid was washed with 20% ethyl acetate in hexane to provide the desired compound (15, 371 mg). MS (ESI) [M+H+]+=275.03.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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